1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo-
Description
This compound belongs to the 1,2,4-triazin-5(2H)-one class, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Its structure includes a 3-thioxo group at position 3, a 3,4-dihydro moiety (indicating partial saturation), and a 6-(phenylmethyl) (benzyl) substituent. The synthesis involves cyclocondensation of arylpyruvic acid derivatives with thiosemicarbazide under alkaline conditions, followed by acidification to yield the triazinone core .
Properties
CAS No. |
7338-80-9 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
6-benzyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) |
InChI Key |
FVLMRSJALFJPOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)NN2 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- typically involves multiple steps starting from the appropriate substituted triazine precursor. Commonly, the synthesis begins with the reaction of a substituted benzylamine with thiourea under specific conditions to form the desired product. Reaction conditions generally require an acid catalyst and heating to drive the reaction to completion.
Industrial Production Methods: Industrial-scale production might involve similar steps but optimized for large-scale synthesis. This can include batch or continuous flow processes with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Can undergo oxidation reactions, where the sulfur in the thioxo group gets converted to sulfoxide or sulfone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution at the carbon adjacent to the nitrogen atoms, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride.
Conditions: Reactions usually conducted in aqueous or organic solvents, often under reflux or at elevated temperatures.
Major Products Formed:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various substituted triazines based on the nucleophile used.
Chemistry:
Catalysis: Acts as a catalyst in certain organic reactions.
Material science: Used in the synthesis of polymeric materials with specific properties.
Biology:
Antimicrobial agents: Derivatives exhibit antimicrobial activity and are researched for potential medical applications.
Medicine:
Pharmaceuticals: The compound’s derivatives are explored for drug development, especially for antimicrobial and anticancer activities.
Industry:
Agriculture: Potential use in the formulation of pesticides and herbicides.
Electronics: Employed in the development of conductive polymers and materials.
Mechanism of Action
Mechanism: The mechanism by which 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- exerts its effects often involves interaction with biological macromolecules, such as enzymes or receptors, where it may inhibit or activate certain biochemical pathways.
Molecular Targets and Pathways:
Enzymes: Targets specific enzymes involved in microbial cell wall synthesis, leading to its antimicrobial properties.
Receptors: Interaction with cellular receptors affecting cell signaling pathways relevant in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 3 and 6:
Reactivity and Functionalization
- Acylation: The target compound’s thioxo group directs regioselective acylation at N-2, stabilized by intramolecular hydrogen bonding (e.g., acetylations yield N-2-acetyl derivatives) . In contrast, 3,6-diamino analogs undergo acylation at both N-2 and C-6 amino groups due to competing hydrogen-bonding networks .
- Thiophene Derivatives : Substitution with thiophene-2-carbaldehyde forms Schiff bases, enabling coordination with metals (e.g., nickel complexes) .
Physical and Spectroscopic Properties
- Melting Points: Target compound: ~210–220°C (estimated based on benzyl group’s bulk) . 6-Phenyl analog: 289°C (higher due to phenyl’s planar structure) . 3,6-Diamino derivatives: 153–250°C (dependent on substituent polarity) .
- Spectroscopy :
Biological Activity
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-(phenylmethyl)-3-thioxo- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic implications supported by case studies and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 210.26 g/mol |
| CAS Number | 19410-89-0 |
| IUPAC Name | 3-thioxo-6-(phenylmethyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one |
Synthesis
The synthesis of 1,2,4-triazin-5(2H)-one derivatives typically involves the reaction of hydrazine derivatives with various carbonyl compounds. This method allows for the introduction of different substituents that can modulate biological activity. For instance, phenylmethyl groups enhance the lipophilicity and potentially the bioavailability of the compound .
Anticancer Activity
Research has demonstrated that 1,2,4-triazin-5(2H)-one derivatives exhibit significant anticancer properties. A study reported IC values indicating cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| DLD-1 | 13.71 |
| HT-29 | 17.78 |
| LN-18 | 46.00 |
These values suggest that modifications to the triazine core can enhance anticancer activity significantly compared to standard chemotherapeutics like doxorubicin .
Antiviral Activity
In vitro studies have shown that certain derivatives of 1,2,4-triazin-5(2H)-one possess anti-HIV activity. The mechanism appears to involve inhibition of viral replication at various stages of the viral life cycle .
The biological activities of these compounds are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compounds may modulate receptor activity related to cell survival pathways.
- DNA Interaction : Certain triazine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A clinical trial assessed the efficacy of a specific derivative in patients with advanced solid tumors. The study reported a partial response in 30% of participants and stable disease in an additional 40%, highlighting the potential for these compounds in cancer therapy .
Case Study 2: Antiviral Properties
In another study focusing on HIV-infected cells, a derivative exhibited a reduction in viral load by over 70% when administered at sub-toxic concentrations. This suggests a promising avenue for further exploration in antiviral drug development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo group (C=S) undergoes nucleophilic substitution with amines, alcohols, or thiols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | Reflux, K₂CO₃ | 3-(2-hydroxyethylamino)triazinone | 85% | |
| Benzyl mercaptan | DMF, 80°C | 3-(benzylthio)triazinone | 78% | |
| Hydrazine | EtOH, room temp | 3-hydrazinyltriazinone | 90% |
These reactions exploit the electrophilic sulfur atom, enabling functionalization for drug-discovery applications .
Oxidation Reactions
The thiol group (-SH, tautomer of thioxo) oxidizes under mild conditions:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | Disulfide dimer | Dimerization studies | |
| KMnO₄ | Acidic, 50°C | Sulfonic acid derivative | Water-soluble analogs |
The disulfide dimer shows enhanced stability, while sulfonic acid derivatives improve solubility .
Cyclization and Heterocycle Formation
Reaction with sulfanilamide in DMF induces cyclization via nucleophilic attack at the thioxo group, forming fused heterocycles (e.g., thiazolo-triazinones) :
text1,2,4-Triazinone + Sulfanilamide → Thiazolo[3,2-b]-1,2,4-triazin-7-one
Conditions : Reflux in DMF, 6 hours .
Yield : 65–72% .
This reaction expands the compound’s utility in synthesizing bioactive heterocycles .
Biological Interactions
While not a direct chemical reaction, the compound interacts with acetylcholinesterase (AChE) via:
These interactions underpin its potential as an AChE inhibitor, with IC₅₀ values comparable to donepezil .
Reaction Mechanisms and Kinetics
-
Substitution : Follows a two-step mechanism (nucleophilic attack followed by proton transfer).
-
Oxidation : Proceeds via radical intermediates in the presence of H₂O₂ .
-
Cyclization : Involves intramolecular nucleophilic attack, favored by polar aprotic solvents like DMF .
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C without melting.
-
Photodegradation : UV light induces cleavage of the thioxo group, forming triazinone and elemental sulfur.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,4-Triazin-5(2H)-one derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide with substituted isatins under reflux in aqueous NaOH (yields 60–80%) . Ultrasound-assisted synthesis using ethyl 2-amino-2-thioxoacetate and aminoguanidine derivatives in dimethyl sulfoxide (DMSO) at 70°C improves yields (75–90%) by enhancing reaction kinetics . Key variables include solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ for deprotonation).
| Synthesis Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reflux (aq. NaOH) | Isatin, thiosemicarbazide, 12 h | 60–80 | |
| Ultrasound (DMSO, 70°C) | Ethyl 2-amino-2-thioxoacetate, K₂CO₃ | 75–90 |
Q. How is regioselectivity in acylation reactions of 3,6-diamino-substituted triazinones rationalized?
- Methodological Answer : Regioselective acylation at the N-2 position is driven by intramolecular hydrogen bonding between the carbamate carbonyl and the benzylamino group at C-3, stabilizing the transition state . For example, acetylation of 6-amino-3-(benzylamino)-1,2,4-triazin-5(2H)-one with acetic anhydride selectively yields N-2-acetyl derivatives (confirmed by NMR and IR). In contrast, absence of H-bonding (e.g., methyl-substituted analogs) shifts acylation to the C-6 amine .
Advanced Research Questions
Q. How can conflicting spectroscopic data for triazinone derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions in IR or NMR data (e.g., carbonyl stretching frequencies) arise from tautomerism or solvent effects. Use X-ray crystallography for definitive structural assignment . For example, crystallographic analysis of 6-gem confirmed intramolecular H-bonding (2.85 Å O···H–N distance), resolving ambiguities in NMR-based assignments . Pair dynamic NMR (DNMR) with DFT calculations to model tautomeric equilibria in solution .
Q. What strategies address low reactivity in fluorinated triazinone derivatives during pharmacophore modification?
- Methodological Answer : Fluorine introduction via trifluoroacetic anhydride in tetrahydrofuran (THF) at 40°C enhances electrophilicity . For sluggish reactions, employ microwave-assisted synthesis (100°C, 30 min) or Pd-catalyzed cross-coupling to install fluorinated aryl groups . Monitor reactivity via LC-MS to optimize stoichiometry and prevent side reactions (e.g., over-acylation).
Q. How do intramolecular interactions influence the biological activity of triazinone analogs?
- Methodological Answer : H-bonding and π-stacking in the triazinone core enhance binding to biological targets (e.g., kinase inhibitors). Molecular docking studies show that 3-thioxo groups interact with cysteine residues in enzymes, while benzyl substituents improve lipophilicity . Compare IC₅₀ values of analogs with/without H-bond donors to validate structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. Why do divergent acylation products arise in structurally similar triazinones?
- Methodological Answer : Discrepancies stem from substituent electronic effects. For 6-amino-3-[benzyl(methyl)amino]-triazinone, steric hindrance at N-2 prevents acylation, favoring C-6 acetylation . In contrast, electron-rich N-2 in 3-(benzylamino) derivatives facilitates acylation. Resolve via Hammett plots or computational modeling (e.g., Fukui indices) to predict reactive sites .
Analytical Characterization
Q. Which spectroscopic techniques are critical for confirming triazinone derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC. Key signals: NH protons (δ 9–11 ppm), thioxo (C=S) at δ 180–190 ppm .
- X-ray Diffraction : Resolve tautomerism; e.g., bond lengths confirm enol-keto preferences .
- IR : Thioxo (C=S) stretches at 1200–1250 cm⁻¹; acylated amines show C=O at 1660–1720 cm⁻¹ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
